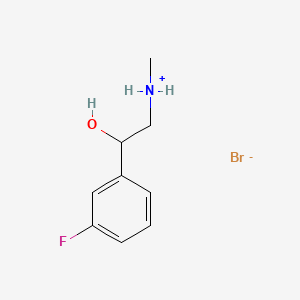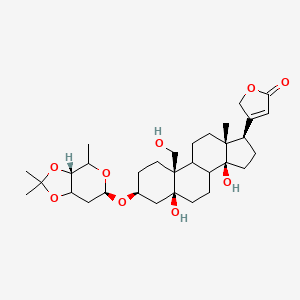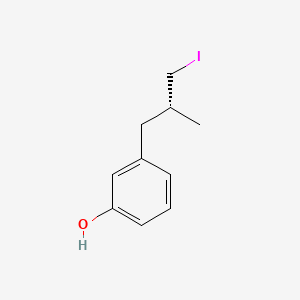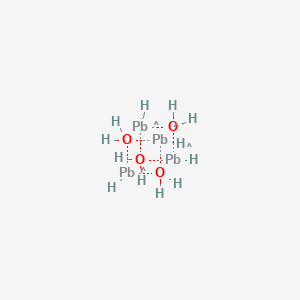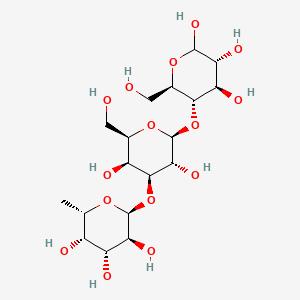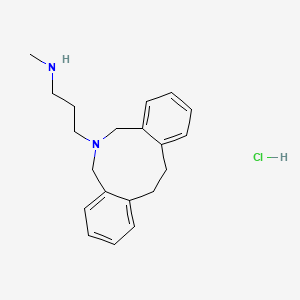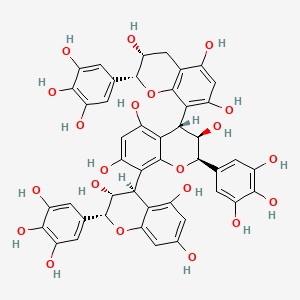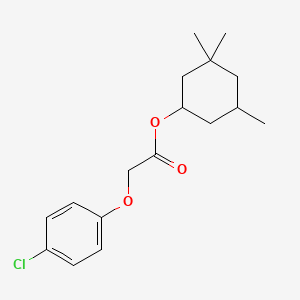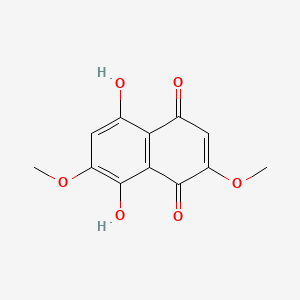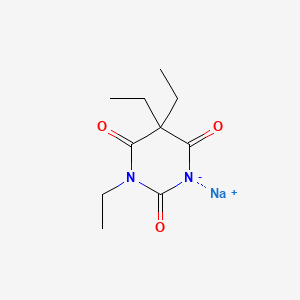
1-(Allyloxy)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allyloxy)decane, also known as decyl allyl ether, is an organic compound with the molecular formula C13H26O. It is characterized by the presence of an allyloxy group attached to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1-(Allyloxy)decane can be synthesized through several methods. One common approach involves the reaction of decanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(Allyloxy)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyloxy group is replaced by other functional groups. Common reagents for these reactions include halides and strong bases.
Aplicaciones Científicas De Investigación
1-(Allyloxy)decane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and other functionalized compounds.
Biology: This compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research into drug delivery systems often utilizes this compound as a component in the formulation of liposomes and other nanocarriers.
Mecanismo De Acción
The mechanism of action of 1-(Allyloxy)decane involves its interaction with molecular targets through its allyloxy group. This group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. For example, in drug delivery systems, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes .
Comparación Con Compuestos Similares
1-(Allyloxy)decane can be compared to other similar compounds such as:
1-(Methoxy)decane: This compound has a methoxy group instead of an allyloxy group, which affects its reactivity and applications.
1-(Butoxy)decane: The presence of a butoxy group in this compound results in different physical and chemical properties compared to this compound.
1-(Hexyloxy)decane: Similar to this compound, but with a hexyloxy group, leading to variations in its use in industrial and research applications.
Propiedades
Número CAS |
3295-96-3 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
1-prop-2-enoxydecane |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4H,2-3,5-13H2,1H3 |
Clave InChI |
DOUNTOLJWLULAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
